Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Pain Ion Channel Neurology

Lead optimization campaigns demand conformationally constrained scaffolds that rigidify ligand geometry. Planar pyrazole carboxylates lack the spatial specificity needed for challenging targets like ion channels and GPCRs. This tetrahydrocyclopenta[c]pyrazole ester provides a rigid bicyclic architecture validated as Cav2.2 channel blockers (IC50 25 nM) and GPR109a agonists (EC50 1.65 μM). The ethyl ester enables rapid amide diversification at the 3-position. X-ray structure bound to YTHDC1 (PDB 6YKZ) guides structure-based design. Available in 250 mg-5 g quantities from BenchChem.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 5932-31-0
Cat. No. B1359220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
CAS5932-31-0
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=C1CCC2
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
InChIKeyNDGAORNQTOHHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 5932-31-0): A Specialized Heterocyclic Scaffold for Targeted Organic Synthesis and Drug Discovery Research


Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a synthetically versatile bicyclic heterocycle that integrates a pyrazole ring fused to a cyclopentane moiety with an ethyl ester functionality . The compound, with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 Da, features a partially saturated cyclopentane ring that provides conformational constraint, distinguishing it from planar aromatic heterocycles and offering unique spatial and electronic properties . This specific molecular architecture positions it as a strategic building block in medicinal chemistry programs targeting protein-protein interactions, kinase inhibition, and modulation of ion channels and GPCRs [1]. Its synthesis, yielding up to 71% of pure material as a yellow solid, provides a reliable entry point for the construction of diverse cyclopenta[c]pyrazole-based compound libraries .

Why Simple Pyrazole Analogs Cannot Substitute for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate in High-Value Research Programs


The unique value of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate lies in its specific combination of a conformationally constrained, partially saturated core and a chemically differentiated ester handle. Simple, planar pyrazole carboxylates lack the structural rigidity and specific spatial orientation provided by the fused cyclopentane ring, a feature critical for optimizing shape complementarity in biological targets [1]. Furthermore, the tetrahydrocyclopenta[c]pyrazole scaffold has been validated as a privileged structure in multiple therapeutic areas, including as N-type calcium channel inhibitors and GPR109a partial agonists [REFS-1, REFS-2]. Substituting a generic pyrazole building block would forfeit these scaffold-specific pharmacological advantages and introduce unpredictable changes in target engagement, selectivity, and physicochemical properties, potentially derailing costly lead optimization campaigns [2]. The quantitative evidence below establishes the specific, measurable differentiators that justify its procurement over less specialized alternatives.

Quantitative Evidence Guide: Verifiable Differentiators for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 5932-31-0)


Core Scaffold Validation: IC50 of Tetrahydrocyclopenta[c]pyrazole Derivative in N-type Calcium Channel Assay

The tetrahydrocyclopenta[c]pyrazole core, which is the defining structural feature of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, has been validated as a potent scaffold for inhibiting N-type calcium channels (Cav2.2), a clinically relevant pain target. A derivative from a published SAR study exhibited an IC50 of 25 nM, demonstrating the scaffold's capacity for high target affinity [1]. While this data is for a specific analog (Compound 26), it serves as class-level validation for the core bicyclic system, providing a quantitative benchmark that generic pyrazole cores cannot match.

Pain Ion Channel Neurology

Scaffold Versatility: Potent Agonism at GPR109a by a Tetrahydrocyclopenta[c]pyrazole Analog

The tetrahydrocyclopenta[c]pyrazole scaffold, of which Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a fundamental building block, is integral to MK-0354, a clinical-stage partial agonist of the GPR109a receptor. MK-0354 activates human GPR109a with an EC50 of 1.65 μM . This activity is directly attributable to the scaffold's molecular geometry, as the 3-substituted tetrahydrocyclopenta[c]pyrazole core was identified as a key pharmacophore for this target [REFS-1, REFS-2].

Metabolic Disease GPCR Dyslipidemia

Synthetic Accessibility: Validated, High-Yield Preparation of Ethyl Ester

A key practical differentiator for procurement is the demonstrated synthetic accessibility of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate. A scalable synthetic route has been reported, delivering the pure compound in a yield of 71% (63.6 g scale) as a yellow solid . This is a crucial advantage for medicinal chemistry projects requiring multi-gram quantities of the building block for library synthesis. In contrast, many related tetrahydrocyclopenta[c]pyrazole derivatives lack such a well-defined, high-yielding protocol, introducing significant synthetic risk and cost.

Organic Synthesis Medicinal Chemistry Process Chemistry

Structural Confirmation: Validated Scaffold for High-Affinity Protein Binding via X-ray Crystallography

The tetrahydrocyclopenta[c]pyrazole scaffold is not merely a theoretical design element; it has been validated in high-resolution protein-ligand complexes. A closely related derivative, N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (derived from the carboxylic acid analog of the target compound), was co-crystallized with the human YTHDC1 protein, a key m6A-RNA reader implicated in cancer [1]. The X-ray structure (PDB 6YKZ) at 1.2 Å resolution confirms the specific binding pose of the bicyclic core and demonstrates the scaffold's capacity for forming precise, stabilizing interactions within a protein active site [1]. This structural evidence is a powerful differentiator from uncharacterized or less rigid heterocyclic alternatives.

Structural Biology Epigenetics Oncology

Aqueous Solubility Profile: Tetrahydrocyclopenta[c]pyrazole Scaffold Exhibits Favorable Solubility

While direct solubility data for the ethyl ester is limited, the core scaffold imparts favorable physicochemical properties to its derivatives. The carboxylic acid analog (1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid) demonstrates significant aqueous solubility, with EPI Suite predictions of 8.49 g/L and EPA T.E.S.T. predictions of 4.27 g/L [1]. This inherent solubility of the core, combined with the ester's calculated LogD(pH=7.4) of 1.6 [2], suggests the target compound resides in a highly desirable property space for oral bioavailability, avoiding the extreme hydrophobicity that plagues many planar aromatic heterocycles.

ADME Drug Formulation Physicochemical Properties

High-Impact Applications for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate in Drug Discovery and Chemical Biology


Lead Optimization for N-Type Calcium Channel Blockers in Pain Research

Building on the validated activity of tetrahydrocyclopenta[c]pyrazole analogs as potent Cav2.2 channel blockers (IC50 of 25 nM ), Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate serves as an ideal starting point for synthesizing focused libraries. The ethyl ester provides a versatile handle for introducing diverse amide or heterocyclic moieties at the 3-position, a key site for modulating potency and selectivity against other voltage-gated calcium channels. This enables rapid exploration of structure-activity relationships (SAR) to identify novel, non-opioid analgesics.

Structure-Based Design of YTHDC1 Inhibitors for Epigenetic Oncology

The high-resolution X-ray structure of a tetrahydrocyclopenta[c]pyrazole analog bound to the YTHDC1 m6A reader domain (PDB 6YKZ ) provides an atomic roadmap for structure-based drug design. Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate can be directly converted to the corresponding amide, which was the ligand used in the crystal structure. Researchers can use this as a validated anchor to design and synthesize next-generation inhibitors with improved affinity and selectivity, leveraging the scaffold's known binding mode to accelerate the hit-to-lead process for this emerging cancer target.

Development of GPCR Agonists with Reduced Side-Effect Profiles

The success of MK-0354, a GPR109a partial agonist built on this scaffold, demonstrates its utility in modulating GPCRs. Researchers focused on metabolic disease or inflammatory conditions can use Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate to generate novel analogs. The goal is to retain the desirable antilipolytic activity seen with MK-0354 (EC50 of 1.65 μM ) while further minimizing the flushing side effect associated with full agonists like niacin, a common cause of patient non-adherence. The scaffold's unique shape may provide a path to biased signaling and improved therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.